molecular formula C15H14Cl2N2O3S B2576304 3-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903202-79-8

3-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No. B2576304
CAS RN: 1903202-79-8
M. Wt: 373.25
InChI Key: HIZPXJHDXLARKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “3-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine”, there are studies on the synthesis of substituted pyridines with diverse functional groups . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antidepressant and Nootropic Agents : Schiff's bases and 2-azetidinones derived from isonocotinyl hydrazone have been synthesized and evaluated for their potential as antidepressant and nootropic agents. These compounds, particularly those with specific substituents, have shown significant activity, highlighting the potential of the azetidinone skeleton as a central nervous system active agent (Thomas et al., 2016).

  • Antimicrobial and Antitubercular Activities : New azetidinone analogues have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity. These findings suggest the possibility of designing antibacterial and antituberculosis compounds based on azetidinone structures (Chandrashekaraiah et al., 2014).

  • Nicotinic Acetylcholine Receptor Binding : Compounds such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine have been synthesized and evaluated for their binding properties to nicotinic acetylcholine receptors, indicating their potential use in positron emission tomography (PET) imaging of these receptors (Doll et al., 1999).

  • Antibacterial Agents : Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized with the aim of creating effective antibacterial agents. This research underscores the utility of incorporating sulfonamido groups into heterocyclic compounds for antibacterial purposes (Azab et al., 2013).

  • Antioxidant Activities : The design and synthesis of novel 1H-3-indolyl derivatives with heterocyclic pairings have been explored for their antioxidant activities, highlighting the importance of structural modification in enhancing biological efficacy (Aziz et al., 2021).

properties

IUPAC Name

3-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3S/c1-10-5-15(14(17)6-13(10)16)23(20,21)19-8-12(9-19)22-11-3-2-4-18-7-11/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZPXJHDXLARKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine

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